3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid
Description
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a unique combination of substituents: an ethyl group at position 3 and an isopropylthioether moiety at position 1. The cyclobutane ring introduces significant ring strain, which can influence reactivity and conformational stability.
Properties
Molecular Formula |
C10H18O2S |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-ethyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-8-5-10(6-8,9(11)12)13-7(2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
JKXGZOBHVFFVNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C(=O)O)SC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the dicarboxylic acid in the presence of a suitable catalyst to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired cyclobutane derivative.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to yield the final product . The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Key analogs include 3-(tert-Butoxy)cyclobutane-1-carboxylic acid () and other cyclobutane derivatives.
Structural and Functional Group Analysis
Key Observations :
- Sulfur vs. Oxygen : The isopropylthio group in the target compound introduces a sulfur atom, which is more polarizable than oxygen in the tert-butoxy analog. This may enhance nucleophilic reactivity (e.g., in alkylation or oxidation reactions) and alter metabolic stability in biological systems .
- Lipophilicity : The isopropylthio group likely increases logP (lipophilicity) compared to the tert-butoxy group, impacting membrane permeability in drug design contexts.
Physicochemical Properties
Research Findings :
- The tert-butoxy analog () is noted for its versatility in pharmaceutical and material science applications due to its balanced hydrophobicity and stability . In contrast, the sulfur-containing target compound may face challenges in oxidative environments but could offer unique reactivity for covalent inhibitor design.
- Cyclobutane rings generally exhibit higher strain energy than cyclohexanes, but substituents like ethyl or tert-butoxy may partially alleviate strain through steric or electronic effects.
Biological Activity
3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula : C₉H₁₄OS
Molecular Weight : 174.27 g/mol
IUPAC Name : 3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid
CAS Number : Not specified in the search results.
Structure
The structure of 3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid features a cyclobutane ring substituted with an ethyl group and an isopropylthio group, which may influence its interaction with biological targets.
The biological activity of 3-Ethyl-1-(isopropylthio)cyclobutane-1-carboxylic acid is primarily linked to its ability to interact with specific molecular targets within biological systems. The presence of the carboxylic acid functional group suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Efficacy in Biological Systems
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with cyclobutane structures have been shown to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by modulating cytokine production and inflammatory mediators.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of cyclobutane derivatives found that certain compounds exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Anti-inflammatory Activity : In vitro studies on similar compounds showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with cyclobutane derivatives, suggesting a potential pathway for therapeutic applications in inflammatory diseases.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
